molecular formula C22H28ClN5O2 B12465247 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide

3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide

Cat. No.: B12465247
M. Wt: 429.9 g/mol
InChI Key: AVIWDYSJSPOOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases with critical roles in cell proliferation, survival, and differentiation. This compound acts as a highly effective type I pan-FGFR inhibitor , competing with ATP for binding within the kinase domain's active conformation. Its primary research value lies in probing FGFR-driven oncogenesis, as aberrant FGFR signaling is implicated in a wide range of cancers, including urothelial carcinoma, intrahepatic cholangiocarcinoma, and breast cancer. Researchers utilize this inhibitor to elucidate the downstream signaling pathways, such as MAPK and PI3K-AKT, that are activated upon FGFR stimulation and to investigate mechanisms of resistance to targeted therapies. Preclinical studies support its application in evaluating antitumor efficacy both in vitro and in vivo, providing a crucial tool for validating FGFR as a therapeutic target and for developing novel combination treatment strategies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H28ClN5O2

Molecular Weight

429.9 g/mol

IUPAC Name

3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)

InChI Key

AVIWDYSJSPOOAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide involves multiple steps. One of the synthetic routes includes the reaction of 5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-amine with cyclohexane-1-carboxylic acid, followed by acetylation to introduce the acetamido group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is often stored in a sealed, dry environment at low temperatures to maintain its stability .

Chemical Reactions Analysis

3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases and conditions.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Cyclohexane-1-carboxamide Derivatives

A series of cyclohexane-1-carboxamide derivatives, such as 5a-m and 6a-f , share the core carboxamide moiety but differ in substituents and appended heterocycles. For example, Compound 5i (1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide) demonstrated potent activity against breast cancer (MCF-7) with an IC50 of 3.25 μM, outperforming doxorubicin (IC50 = 6.77 μM) . Unlike Compound X, which targets CDKs, these derivatives primarily induce apoptosis, as shown by cell cycle analysis .

Pyrrolo-Pyrazole-Containing Compounds

The pyrrolo[1,2-b]pyrazole moiety in Compound X distinguishes it from simpler pyrazole derivatives. For instance, 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and its analogues lack the fused pyrrolo-pyrazole system, resulting in reduced kinase selectivity .

Pharmacological and Mechanistic Differences

Parameter Compound X Compound 5i Pyrazole Derivative 11a
Core Structure Cyclohexane-1-carboxamide with pyrrolo-pyrazole Cyclohexane-1-carboxamide with heteroalicyclic-phenyl Pyran-pyrazole hybrid
Biological Target Cyclin-dependent kinases (CDKs) Apoptosis pathways Undisclosed (general cytotoxicity)
IC50 (MCF-7) Not explicitly reported (CDK inhibition data pending) 3.25 μM Not evaluated in cancer models
Chirality Two chiral centers (1S,3R) Not specified (likely racemic) None
Key Functional Groups 5,5-dimethyl-pyrrolo-pyrazole, chloro-pyridine Phenyl-heteroalicyclic, acetamido Amino-hydroxy-pyrazole, cyano groups

Key Research Findings

Mechanistic Specificity : Compound X’s CDK inhibition contrasts with apoptosis induction by carboxamide derivatives like 5i, suggesting divergent therapeutic applications (e.g., targeted therapy vs. broad cytotoxicity) .

Stereochemical Impact : The (1S,3R) configuration is critical for activity, as enantiomeric forms of similar compounds often show diminished potency .

Biological Activity

The compound 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An acetamido group
  • A chloro-substituted pyridine ring
  • A dihydropyrrolo[1,2-b]pyrazole moiety
  • A cyclohexane backbone

This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have demonstrated that the compound has potent anti-inflammatory effects. It acts by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial mediators in the inflammatory process.

CompoundIC50 (μM)Selectivity Index
3-acetamido-N-[5-chloro...]0.52 (COX-II)10.73
Celecoxib0.78 (COX-II)9.51

The above table illustrates the effectiveness of the compound compared to the standard anti-inflammatory drug Celecoxib, highlighting its potential as a therapeutic agent in treating inflammatory diseases.

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, including those involving p21-activated kinases (PAKs).

Case Study: In Vitro Antitumor Efficacy

A study conducted on various cancer cell lines revealed that treatment with the compound resulted in:

  • Inhibition of cell proliferation : Up to 70% reduction in viable cells after 48 hours.
  • Induction of apoptosis : Flow cytometry analysis confirmed increased annexin V positivity in treated cells.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit key enzymes involved in inflammatory pathways.
  • Modulate signaling pathways related to cell survival and apoptosis.

Research indicates that the presence of the dihydropyrrolo[1,2-b]pyrazole moiety plays a critical role in enhancing its binding affinity to target proteins.

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